N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide typically involves a multi-step process One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe final step involves the coupling of the naphthalen-2-yloxy group via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring and the naphthalen-2-yloxy moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazole and naphthalene compounds .
Scientific Research Applications
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The benzoxazole ring plays a crucial role in binding to these targets, while the hydroxyphenyl and naphthalen-2-yloxy groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-yl)phenyl]amine: Contains a benzothiazole ring, offering different chemical properties and applications.
Uniqueness
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide is unique due to its combination of a benzoxazole ring, hydroxyphenyl group, and naphthalen-2-yloxy moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c28-22-12-10-18(14-20(22)25-27-21-7-3-4-8-23(21)31-25)26-24(29)15-30-19-11-9-16-5-1-2-6-17(16)13-19/h1-14,28H,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKYOMYPMIVGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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